4,5-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Overview
Description
This compound is a derivative of benzothiazole, which is a heterocyclic compound . It also contains morpholine, a common moiety in pharmaceuticals .
Molecular Structure Analysis
The molecular structure would likely feature a benzothiazole ring substituted with methyl groups at the 4 and 5 positions, and a morpholine ring attached via an ethyl linker .Chemical Reactions Analysis
As a benzothiazole derivative, this compound might undergo reactions typical for this class of compounds, such as electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. Factors like polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Reactions with Nitrogen-Containing Bases
- Study 1: Shablykin et al. (2008) explored the reactions of substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile with nitrogen bases like morpholine, revealing nucleophilic replacement reactions and formation of new derivatives (Shablykin et al., 2008).
Benzothiazolyl Sulfoxides Reactivity
- Study 2: Morita et al. (2008) studied the reactivity of α-phosphorylmethyl benzothiazolyl sulfoxides with amines such as morpholine, highlighting complex product mixtures and potential for new compound formation (Morita et al., 2008).
Synthesis of Estrogen Receptor Modulators
- Study 3: Petrov et al. (2015) discussed the synthesis of 2-(Morpholin-4-yl)1-benzothiophene, a key intermediate in producing Raloxifene analogs, demonstrating the relevance in pharmaceutical synthesis (Petrov et al., 2015).
Antimicrobial Screening
- Study 4: Jagtap et al. (2010) synthesized novel fluorobenzothiazole comprising sulfonamido thiazole with morpholine derivatives for antimicrobial evaluation, highlighting the antimicrobial potential of these compounds (Jagtap et al., 2010).
Structural Analysis
- Study 5: Asiri and Khan (2010) performed a structural analysis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine using various spectral methods, contributing to understanding the compound's properties (Asiri & Khan, 2010).
Domino Reactions
- Study 6: Sun et al. (2009) explored domino reactions involving 1,3-thiazolidinedione and various amines including morpholine, leading to the formation of dihydrothiophene derivatives and highlighting synthetic applications (Sun et al., 2009).
Crystal Structure Analysis
- Study 7: Franklin et al. (2011) analyzed the crystal structure of 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, a mannich base, providing insights into the conformation and hydrogen bonding interactions (Franklin et al., 2011).
Modification of Azoles
- Study 8: Ibrayev et al. (2020) studied new derivatives of azoles, including benzothiazole with morpholine, aiming to develop biologically active compounds (Ibrayev M.K. et al., 2020).
properties
IUPAC Name |
4,5-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-11-3-4-13-14(12(11)2)17-15(20-13)16-5-6-18-7-9-19-10-8-18/h3-4H,5-10H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWKOGYTTXZTQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NCCN3CCOCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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